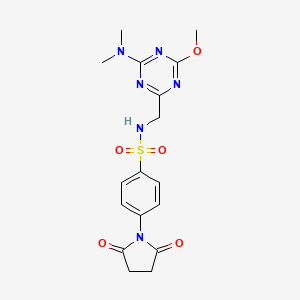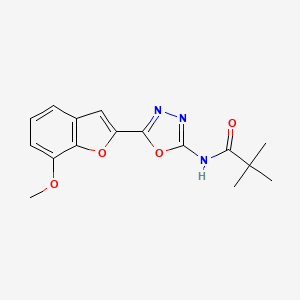![molecular formula C21H22N4O5S B2992754 Ethyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate CAS No. 852135-31-0](/img/structure/B2992754.png)
Ethyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you’re asking about is a complex organic molecule that contains several functional groups, including an imidazo[2,1-b]thiazole ring, a nitrophenyl group, a piperidine ring, and two carbonyl groups attached to ethyl esters . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The imidazo[2,1-b]thiazole core is a heterocyclic structure containing nitrogen and sulfur atoms. This core is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The nitrophenyl group is an electron-withdrawing group, which could influence the reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitrophenyl group, the imidazo[2,1-b]thiazole core, and the ester groups. The nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack . The imidazo[2,1-b]thiazole core could potentially undergo electrophilic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl group could increase its polarity, potentially affecting its solubility in various solvents .
科学的研究の応用
Synthesis Techniques
- The imidazo[1,2-a]pyridine system has been utilized as a synthon for constructing fused triazines, demonstrating the compound's potential as a building block for biologically active molecules. This research involved treating ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines to generate substituted nitro carboxamidoimidazopyridines, leading to the formation of 1-oxo-2-substituted pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazines (Zamora et al., 2004).
Catalytic Activities
- Ethyl 7-methylimidazolo[1,2-a] pyridine-2-carboxylate and similar imidazolo[1,2-a]pyridine derivatives were synthesized and examined for their catalytic activities, demonstrating effectiveness as catalysts for the oxidation of catechol to o-quinone with atmospheric oxygen. This indicates the potential utility of these compounds in chemical synthesis and industrial applications, underscoring the versatility and functional adaptability of the ethyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate structure (Saddik et al., 2012).
Potential Biological Activities
- Studies on imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazole derivatives, including efforts to modulate the CD2-receptor of human T trypsinized lymphocytes, highlight the bioactive potential of these compounds. The structural modulation and synthesis of these derivatives aim to explore their immunological effects, particularly in enhancing the expression of CD2 receptors, suggesting possible applications in immunotherapy or as tools for studying immune system mechanisms (Harraga et al., 1994).
作用機序
Target of Action
Compounds with similar structures, such as thiazoles and imidazoles, have been found to interact with a variety of biological targets . These targets include enzymes, receptors, and other proteins involved in various biological processes, such as inflammation, microbial infections, and cancer .
Mode of Action
It is known that thiazoles and imidazoles can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions depend on the structure of the compound and the nature of the target.
Biochemical Pathways
Thiazoles and imidazoles are known to affect a variety of biochemical pathways . For example, they can interfere with the synthesis of neurotransmitters, disrupt metabolic processes, or inhibit the growth of microbes .
Pharmacokinetics
Thiazoles are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound may have similar solubility properties, which could affect its bioavailability and distribution within the body.
Result of Action
Thiazoles and imidazoles are known to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interactions with its targets and its impact on biochemical pathways.
Action Environment
For example, the solubility of thiazoles in different solvents suggests that the compound’s activity could be influenced by the composition of the surrounding environment .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 1-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-3-30-20(27)15-7-5-9-23(11-15)19(26)18-13(2)24-12-17(22-21(24)31-18)14-6-4-8-16(10-14)25(28)29/h4,6,8,10,12,15H,3,5,7,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLSKQPHGIYKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-(2-phenylacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2992671.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2992672.png)


![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2992681.png)
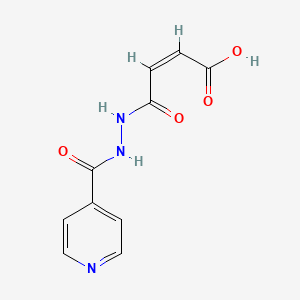
![7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2992685.png)
![(E)-N-(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2992686.png)

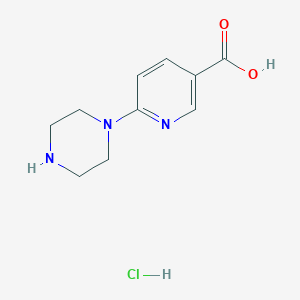
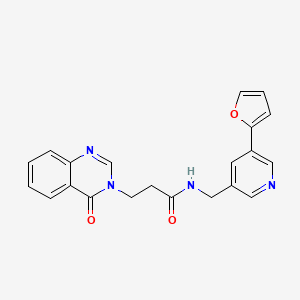
![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(4-bromo-2-fluorophenyl)-2-fluorobenzamide](/img/structure/B2992692.png)
